N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Description
N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and thiourea functionalities
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-7-11(2)15(10)18-17(24)19-16(21)13-8-5-9-14(12(13)3)20(22)23/h4-9H,1-3H3,(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPFSAVPNMLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the isothiocyanate on the benzoyl chloride, forming the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Sulfonyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. The nitro group may participate in redox reactions, while the thiourea moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylphenyl)carbamothioyl]benzamide
- N-[(2,6-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
- N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-[(2,6-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both nitro and thiourea functionalities, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
